molecular formula C29H30N6O2 B1587092 N,N-Diethyl-9H-purin-2-amine CAS No. 5167-17-9

N,N-Diethyl-9H-purin-2-amine

Cat. No.: B1587092
CAS No.: 5167-17-9
M. Wt: 494.6 g/mol
InChI Key: OLSIPHBJWOGHLB-UHFFFAOYSA-N
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Description

. It is a central nervous system stimulant widely consumed for its psychoactive effects. The compound has a molecular formula of C9H13N5 and a molecular weight of 191.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-9H-purin-2-amine can be achieved through various methods. One common approach involves the alkylation of 9H-purin-2-amine with diethyl sulfate under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 9H-purin-2-amine

    Reagent: Diethyl sulfate

    Conditions: Basic medium (e.g., sodium hydroxide)

    Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound often involves the extraction and purification of caffeine from natural sources such as coffee beans and tea leaves. The process includes several steps:

    Extraction: Using solvents like water or organic solvents to extract caffeine from plant material.

    Purification: Employing techniques such as crystallization, filtration, and drying to obtain pure caffeine.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-9H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: Caffeine can be oxidized to form various products, including theobromine and theophylline.

    Reduction: Reduction of caffeine can yield compounds such as paraxanthine.

    Substitution: Caffeine can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Theobromine, theophylline

    Reduction: Paraxanthine

    Substitution: Various N-alkyl or N-acyl derivatives

Scientific Research Applications

N,N-Diethyl-9H-purin-2-amine has numerous applications in scientific research:

    Chemistry: Used as a model compound in studies of alkaloid chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular metabolism and enzyme activity.

    Medicine: Studied for its potential therapeutic effects, including its role as a stimulant and its impact on cognitive function.

    Industry: Utilized in the food and beverage industry as a flavoring agent and stimulant.

Mechanism of Action

N,N-Diethyl-9H-purin-2-amine exerts its effects primarily by antagonizing adenosine receptors in the central nervous system. By blocking these receptors, caffeine prevents the inhibitory effects of adenosine, leading to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine . This results in heightened alertness, reduced fatigue, and improved cognitive function.

Comparison with Similar Compounds

Similar Compounds

    Theobromine: Found in cocoa and chocolate, has similar stimulant effects but is less potent than caffeine.

    Theophylline: Found in tea, used medically as a bronchodilator.

    Paraxanthine: A metabolite of caffeine with similar stimulant properties.

Uniqueness

N,N-Diethyl-9H-purin-2-amine is unique due to its widespread consumption and well-documented effects on the central nervous system. Its ability to cross the blood-brain barrier and its relatively short half-life make it an effective and popular stimulant.

Properties

IUPAC Name

N,N-diethyl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-3-14(4-2)9-10-5-7-8(13-9)12-6-11-7/h5-6H,3-4H2,1-2H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKLNDWDOJGCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C2C(=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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